1-Methylspiro[indoline-3,3'-piperidin]-2-one is a spirocyclic compound characterized by its unique structural combination of an indoline and a piperidine ring. This compound has attracted considerable interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It is recognized for its applications in the synthesis of more complex molecules and its potential therapeutic benefits, especially in oncology, where it has shown antiproliferative properties against various cancer cell lines.
This compound is classified under spirocyclic compounds, specifically those containing both indoline and piperidine functionalities. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry (IUPAC) name: 1-Methylspiro[indoline-3,3'-piperidin]-2-one. The compound's registry number is 1330756-11-0, which aids in its identification in chemical databases.
The synthesis of 1-Methylspiro[indoline-3,3'-piperidin]-2-one typically involves the reaction of indoline derivatives with piperidine. A common synthetic route includes the use of benzenesulfonyl chloride as a reagent under alkaline conditions. The process generally follows these steps:
The optimization of reaction conditions is crucial for achieving high yield and purity, often employing continuous flow reactors in industrial settings to enhance efficiency.
The molecular formula for 1-Methylspiro[indoline-3,3'-piperidin]-2-one is C13H15N2O. The compound features a spiro structure where the indoline and piperidine rings are fused at a single carbon atom. Key structural data include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) can provide further insights into its structural characteristics:
1-Methylspiro[indoline-3,3'-piperidin]-2-one can undergo various chemical transformations:
The mechanism of action for 1-Methylspiro[indoline-3,3'-piperidin]-2-one primarily involves its interaction with specific protein targets such as cyclin-dependent kinases (CDK), c-Met, and epidermal growth factor receptor (EGFR). The compound binds to the active sites of these proteins, leading to inhibition of their activity.
The interaction results in significant inhibition of cell proliferation in cancer cell lines like BEL-7402. The compound’s ability to modulate these pathways suggests potential therapeutic applications in cancer treatment, where targeting these proteins could lead to reduced tumor growth .
The physical properties of 1-Methylspiro[indoline-3,3'-piperidin]-2-one include:
Chemical properties include stability under standard laboratory conditions but may vary with exposure to strong oxidizing or reducing agents.
Analytical methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed to assess purity and identify reaction products during synthesis .
1-Methylspiro[indoline-3,3'-piperidin]-2-one has several applications across various scientific fields:
The construction of the spiro[indoline-3,3'-piperidin]-2-one core relies heavily on intramolecular cyclization strategies, with reductive amination being a fundamental approach. As demonstrated in patent literature, N-protected 3-(4-piperidinyl)indoles undergo catalytic hydrogenation over palladium on carbon, facilitating simultaneous deprotection and cyclization to form the spirocyclic system in a single step. This method typically yields the spiro framework with moderate to high efficiency (40-75%) under mild reaction conditions (25-50°C, 30-50 psi H₂) [3] [9]. Alternative pathways involve oxidative rearrangement of tryptoline derivatives, where treatment with oxidants like tert-butyl hypochlorite induces ring expansion to form the spirooxindole-piperidine architecture. This approach leverages the inherent reactivity of the indoline nucleus, with the oxidation state carefully controlled to prevent over-oxidation to undesired indole products .
Table 1: Comparative Analysis of Cyclization Strategies for Spiro-Indoline-Piperidine Core Formation
Strategy | Key Reagents/Conditions | Yield Range | Key Advantages |
---|---|---|---|
Reductive Cyclization | Pd/C, H₂ (30-50 psi), MeOH, 25-50°C | 40-75% | Single-step, mild conditions |
Oxidative Rearrangement | t-BuOCl, CH₂Cl₂, -78°C to rt | 35-60% | No protecting groups required |
Intramolecular Mannich | Acid catalysis, refluxing toluene | 50-70% | High diastereoselectivity possible |
Achieving regioselective functionalization is crucial for generating diverse analogs of 1-methylspiro[indoline-3,3'-piperidin]-2-one. The piperidine nitrogen (N-1') demonstrates higher nucleophilicity compared to the indoline nitrogen (N-1), allowing selective alkylation at this position. This selectivity is exemplified by the synthesis of 1'-methyl derivatives using methyl iodide in the presence of mild bases (K₂CO₃) in polar aprotic solvents (DMF, acetonitrile), achieving >90% selectivity for N-alkylation at the piperidine nitrogen [3] [7]. Electrophilic aromatic substitution predominantly targets the indoline's 5- and 7-positions due to the electron-donating nature of the spiro-fused piperidine. Directed ortho-lithiation techniques enable precise functionalization, where the amide carbonyl directs metalation at C-5, allowing subsequent quenching with electrophiles (D₂O, alkyl halides, aldehydes) to install diverse substituents [7] [9]. These regioselective modifications are pivotal for structure-activity relationship (SAR) studies targeting kinase inhibition (e.g., c-Met, ALK) or serotonin receptor binding [7].
Enantioselective synthesis of 1-methylspiro[indoline-3,3'-piperidin]-2-one derivatives employs chiral catalysts to control stereochemistry at the spiro carbon (C-3). Chiral phosphoric acids (CPAs) effectively catalyze intramolecular Mannich-type cyclizations, achieving enantiomeric excess (ee) values exceeding 90% through hydrogen-bonding interactions that rigidify transition states . Phase-transfer catalysis provides another viable strategy, with cinchona-derived catalysts (e.g., O-allyl-N-anthracenylmethyl cinchoninium bromide) facilitating asymmetric alkylations under biphasic conditions (toluene/50% aqueous KOH). These methods typically deliver enantioselectivities of 80-95% ee, enabling access to both enantiomers of biologically active spirooxindoles, including those targeting the 5-HT₆ receptor .
Azomethine ylides generated in situ from isatin derivatives and sarcosine serve as powerful 1,3-dipoles for constructing complex spirooxindole-piperidine architectures. This one-pot methodology involves the regioselective [3+2] cycloaddition between the ylide and 1-(alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-ones, yielding dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-diones. The reaction proceeds efficiently in refluxing ethanol (70-85°C, 6-12 hours), with yields ranging from 65% to 92% [2] [4] [7]. X-ray crystallographic studies (e.g., compounds 6b–d,h) confirm the regiochemistry and stereochemistry of the adducts, revealing a preferred approach where the ylide adds across the exocyclic olefin with high diastereofacial selectivity. This MCR approach demonstrates excellent functional group tolerance, accommodating diverse substituents on both the isatin N-alkylsulfonyl moiety and the arylidene groups of the piperidinone dipolarophile [2] [4].
Piperidine-catalyzed annulations offer efficient access to structurally distinct spirooxindoles. A three-component reaction involving ammonium acetate, isatins, and in situ-generated 3-isatyl-1,4-dicarbonyl compounds proceeds under optimized conditions (toluene/methanol 2:1, v/v, 50°C, piperidine catalyst) to afford dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives in 60-85% yields. The reaction exhibits high diastereoselectivity (>20:1 dr), attributed to steric constraints imposed by the bulky oxindole scaffolds and thermodynamic control favoring a single diastereomer where the oxindole units adopt a trans-configuration relative to the central quinoline ring [5]. Varying the 3-methyleneoxindole component allows access to alternative scaffolds; for instance, dimedone adducts of 3-phenacylideneoxindoles furnish dispiro[indoline-3,2'-pyrrole-3',3''-indoline] derivatives bearing a cyclohexanedione substituent under analogous conditions [5].
Solvent polarity and catalyst selection critically impact MCR efficiency and stereoselectivity for spirooxindole synthesis. Piperidine outperforms stronger organic bases (DABCO, DBU) in the annulation of 3-isatyl-1,4-dicarbonyls with isatin and NH₄OAc, achieving 85% yield versus <40% with other bases. This superiority stems from piperidine's optimal basicity and potential involvement in iminium/enolate activation [5] [7]. Solvent mixtures (toluene/MeOH, 2:1 v/v) enhance solubility of ionic intermediates and dipolar species like azomethine ylides compared to pure methanol or toluene, boosting yields by 25-55% [5] [7] [9]. Reaction concentration (0.05-0.1 M) and stoichiometry of ammonia equivalents (optimal NH₄OAc: 4-5 equiv relative to carbonyl component) are crucial for maximizing conversion and minimizing side products like enol ethers or over-alkylated species [5] [7].
Table 2: Optimized Conditions for Multicomponent Synthesis of Spirooxindole Derivatives
MCR Type | Optimal Catalyst | Optimal Solvent System | Temperature (°C) | Typical Yield Range | Key Side Products Minimized |
---|---|---|---|---|---|
Azomethine Ylide Cycloaddition | None (thermal) | Ethanol | 70-85 | 65-92% | Unreacted dipolarophile, Dehydrated byproducts |
Isatin-Dimedone-Adduct Annulation | Piperidine (10-15 mol%) | Toluene/MeOH (2:1 v/v) | 50 | 60-85% | Enol ethers, Bis-adducts |
Base-Promoted Spirocyclization | DBU (20 mol%) | CH₃CN or THF | 60-80 | 45-75% | Polymerization, Hydrolysis products |
Strategic fluorination profoundly influences the physicochemical and pharmacological properties of 1-methylspiro[indoline-3,3'-piperidin]-2-one derivatives. Incorporation of fluorine at the 4-position of the piperidine ring significantly lowers the pKₐ of the nitrogen atom (ΔpKₐ ≈ -2 to -3 units), enhancing membrane permeability and oral absorption. This is achieved via electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) on N-Boc-protected precursors, followed by deprotection under acidic conditions (HCl/dioxane or TFA/CH₂Cl₂) [8]. Fluorination of the propyl linker in 3-(3-(piperidin-1-yl)propyl)indole analogs provides a notable precedent, demonstrating improved pharmacokinetic profiles (increased AUC, reduced clearance) [8]. Alkylation at N-1' employs alkyl halides (methyl, allyl, propargyl iodides) or carbonylating agents (allyl chloroformate) under Schotten-Baumann conditions (aqueous NaOH/dichloromethane) or using solid K₂CO₃ in anhydrous DMF. Allyl chloroformate efficiently installs the allyloxycarbonyl (Alloc) protecting group (e.g., forming allyl spiro[indoline-3,4'-piperidine]-1-carboxylate), crucial for orthogonal deprotection strategies in peptide coupling or further functionalization [9].
Sulfonylation at the piperidine nitrogen (N-1') introduces key pharmacophores for enhancing receptor affinity, particularly toward 5-HT₆R and kinase targets. Methanesulfonyl chloride or aryl/heteroaryl sulfonyl chlorides react with the spiro[indoline-3,4'-piperidine] scaffold in the presence of tertiary amine bases (triethylamine, diisopropylethylamine) in dichloromethane or THF at 0°C to room temperature, yielding N'-sulfonyl derivatives in 70-95% yields [9]. The sulfonamide motif acts as a bioisostere for carboxylic acids, offering superior metabolic stability and membrane penetration while enabling hydrogen-bonding interactions with target proteins like kinases (e.g., c-Met) or serotonin receptors [2] [7]. Acylation diversifies the indoline nitrogen (N-1), where acid chlorides or anhydrides in pyridine or with DMAP catalysis afford N¹-acyl derivatives. This modification improves lipophilicity and modulates electron density within the indoline ring, influencing π-stacking interactions in biological targets. The resulting N¹-acyl or N¹-sulfonyl spirooxindoles demonstrate enhanced antiproliferative activity against cancer cell lines (MCF7, HCT116) and improved anti-SARS-CoV-2 efficacy in Vero cell models compared to non-acylated precursors [2] [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7